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Abstract

Globalagliatin (LY2608204), a potent, orally active, small-molecule glucokinase (GK) activator,
represents a significant therapeutic approach for the management of type 2 diabetes mellitus
(T2DM). By targeting glucokinase, a key enzyme in glucose homeostasis, Globalagliatin
dually enhances glucose-stimulated insulin secretion from pancreatic (3-cells and promotes
glucose uptake and glycogen synthesis in the liver. This technical guide provides an in-depth
overview of the discovery, mechanism of action, and clinical development history of
Globalagliatin, presenting key preclinical and clinical data, detailed experimental
methodologies, and a visualization of the underlying signaling pathways.

Introduction: The Rationale for Glucokinase
Activation

Glucokinase (GK), also known as hexokinase IV, functions as a glucose sensor in the body,
playing a pivotal role in maintaining glucose homeostasis.[1] In pancreatic (3-cells, GK is the
rate-limiting step in glucose metabolism, which in turn triggers insulin secretion. In hepatocytes,
GK facilitates the conversion of glucose to glucose-6-phosphate, leading to glycogen synthesis
and a reduction in hepatic glucose output.[2] In individuals with T2DM, the activity of
glucokinase is often impaired, contributing to hyperglycemia. Glucokinase activators (GKAS)
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are a class of therapeutic agents designed to allosterically activate GK, thereby restoring its
function and improving glycemic control.[3][4]

Discovery and Preclinical Development of
Globalagliatin (LY2608204)

Globalagliatin was developed as a dual-acting GKA, targeting both pancreatic and hepatic
glucokinase.[1] It emerged from research efforts focused on identifying small molecules that
could enhance the catalytic activity of GK in a glucose-dependent manner, aiming to minimize
the risk of hypoglycemia.

In Vitro Efficacy

Preclinical studies demonstrated the potent and selective activity of Globalagliatin.

» Glucokinase Activation: Globalagliatin is a potent activator of the glucokinase enzyme, with
a reported EC50 of 42 nM.[5]

e Cellular Glucose Metabolism: In the rat insulinoma INS-1E cell line, a model for pancreatic 3-
cells, Globalagliatin stimulated glucose metabolism with an EC50 of 579 nM.[5]

Mechanism of Action and Signaling Pathways

Globalagliatin exerts its therapeutic effects through the activation of glucokinase in two key
metabolic tissues: the pancreas and the liver.

Pancreatic B-Cell Signaling Pathway

In pancreatic [3-cells, the activation of glucokinase by Globalagliatin initiates a cascade of
events leading to increased insulin secretion.
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Globalagliatin-mediated insulin secretion in pancreatic [3-cells.

Hepatic Signaling Pathway

In hepatocytes, Globalagliatin-mediated glucokinase activation enhances glucose uptake and
promotes its storage as glycogen.
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Globalagliatin's effect on hepatic glucose metabolism.

Clinical Development
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Globalagliatin has undergone several clinical trials to evaluate its safety, tolerability,
pharmacokinetics (PK), and pharmacodynamics (PD). A key partnership for its development in
China was formed between Eli Lilly and Company and Yabao Pharmaceutical Group.[6]

Phase | Clinical Trials

Multiple Phase | studies have been completed, including in healthy subjects and patients with
T2DM.[2] These studies demonstrated that Globalagliatin was generally well-tolerated and
showed a clear antihyperglycemic effect.[1][2]

A randomized, open-label, two-cycle, two-crossover, single-dose Phase | trial in 24 healthy
Chinese volunteers assessed the effect of a high-fat meal on the pharmacokinetics of an 80 mg
oral dose of Globalagliatin.[7]

Table 1: Pharmacokinetic Parameters of Globalagliatin (80 mg) in Healthy Chinese
Volunteers|[7]

Geometric Mean
Ratio (High-
Fat/Fasting) [90%
Cl]

Parameter Fasting High-Fat Meal

124.81% [109.97—

Cmax (ng/mL) 141.65]

135.24% [124.24—

AUCt (ng-h/mL) 147.20]

135.42% [124.42—

AUC (ng-h/mL) 147.39]

Tmax (h, median) 4.98 5.93

A Phase Ib, randomized, 28-day, ascending dose study (NCT03414892) was conducted in 24
Chinese patients with T2DM.[8][9] The study was divided into two stages with escalating doses.

Table 2: Pharmacokinetic Parameters of Globalagliatin in Chinese T2DM Patients (Phase 1b)

[9]
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- Dose Range (mg, Mean Cmax Mean AUCO0-24
age

< once daily) (ng/mL) (ng-h/mL)

| (Low-dose) 20-120 7.76 to 138.13 106.13 to 2461.95
Il (High-dose) 80-320 29.36 to 471.50 369.71 to 9218.38

Table 3: Pharmacodynamic Effects of High-Dose Globalagliatin vs. Placebo in Chinese T2DM
Patients (Phase Ib)[9]

Least-Squares Mean
Parameter Change from Baseline P-value
(95% CiI)

Fasting Plasma Glucose (FPG) -4.08 mmol/L (-5.05 to -3.12) <0.01

-103.93 mmol/L (-135.80 to
24-h Glucose AUC <0.01
-72.06)

Glycated Albumin -4.71% (-6.91 to -2.51) <0.01

Phase Il Clinical Trials

Two Phase Il proof-of-concept trials have been completed.[2] One was a 12-week, randomized,
double-blind, active-controlled (glimepiride) study of LY2608204 as monotherapy or in
combination with metformin in patients with T2DM.[2] Another was a 16-week, placebo-
controlled trial to assess the efficacy and tolerability of various doses of SY-004 in patients with
T2DM.[2]

A Phase Il trial (NCT01247363) evaluated the safety and tolerability of increasing doses of
LY2608204 (160 mg to 400 mg once daily) over 28 days in 20 patients with T2DM. The results
indicated a good hypoglycemic effect without serious adverse events.[10]

Experimental Protocols
Glucokinase Enzymatic Activity Assay (General
Protocol)
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This is a representative protocol for a coupled enzymatic assay to determine glucokinase
activity.

Prepare Reagents:
- Glucokinase Enzyme
- Globalagliatin (or vehicle)
- Glucose
- ATP
- G6P Dehydrogenase
- NADP+

l

Set up reaction in a 96-well plate:
- Add assay buffer
- Add Globalagliatin at various concentrations
- Add glucokinase

l

Initiate reaction by adding

a mixture of Glucose, ATP,
G6P Dehydrogenase, and NADP+

Incubate at a controlled temperature
(e.g., 30°C or 37°C)

Measure the rate of NADPH formation

(increase in absorbance at 340 nm or

fluorescence at Ex’Em ~340/460 nm)
kinetically over time.

Calculate the initial reaction velocity (VO)
for each concentration of Globalagliatin.

Plot VO against Globalagliatin concentration

and fit to a dose-response curve to
determine the EC50.

End
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Workflow for a glucokinase enzymatic activity assay.

Glucose-Stimulated Insulin Secretion (GSIS) Assay in
INS-1E Cells (General Protocol)

This protocol outlines the steps to measure the effect of a compound on insulin secretion from
a pancreatic -cell line.

o Cell Culture: INS-1E cells are cultured in RPMI-1640 medium supplemented with fetal bovine
serum, sodium pyruvate, 3-mercaptoethanol, and antibiotics.

o Seeding: Cells are seeded into 24-well plates and grown to a desired confluency.

e Pre-incubation: Cells are washed and pre-incubated in a Krebs-Ringer bicarbonate buffer
(KRBH) containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours to establish a
basal state.

o Stimulation: The pre-incubation buffer is replaced with fresh KRBH containing:
o Low glucose (e.g., 2.8 mM) as a negative control.
o High glucose (e.g., 16.7 mM) as a positive control.
o High glucose plus varying concentrations of Globalagliatin.
¢ Incubation: Plates are incubated for a defined period (e.g., 1-2 hours) at 37°C.
o Supernatant Collection: The supernatant from each well is collected.

« Insulin Quantification: The concentration of insulin in the supernatant is measured using an
enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

» Data Analysis: Insulin secretion in response to Globalagliatin is compared to the high-
glucose control.
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Phase Ib Clinical Trial (NCT03414892) Methodology
Overview

This was a randomized, single-center, double-blind, placebo-controlled, multiple-ascending
dose study.[3][8]

o Participants: 24 patients with T2DM.
» Design: Two stages of dose escalation.

o Stage | (Low-dose): Weekly ascending doses of 20, 40, 80, and 120 mg of Globalagliatin
or placebo.

o Stage Il (High-dose): Weekly ascending doses of 80, 160, 240, and 320 mg of
Globalagliatin or placebo.

o Duration: 28 days of treatment.

e Pharmacokinetic Sampling: Blood samples were collected at predefined time points to
determine the plasma concentrations of Globalagliatin.

e Pharmacodynamic Assessments: Measurements included fasting plasma glucose (FPG), 24-
hour glucose profiles, and glycated albumin.

o Safety Assessments: Monitoring of adverse events, including hypoglycemia and
hypertriglyceridemia, clinical laboratory tests, vital signs, and electrocardiograms.

Conclusion

Globalagliatin (LY2608204) has demonstrated a promising profile as a dual-acting
glucokinase activator for the treatment of type 2 diabetes. Its mechanism of action, targeting
both pancreatic 3-cells and the liver, addresses key pathophysiological defects of the disease.
Preclinical and early-phase clinical studies have established its efficacy in improving glycemic
control with a generally favorable safety and tolerability profile. Further late-stage clinical
development will be crucial to fully elucidate its long-term efficacy and safety and its potential
role in the management of T2DM.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

. assaygenie.com [assaygenie.com]

. sigmaaldrich.cn [sigmaaldrich.cn]

. hjl-admin.nihr.ac.uk [njl-admin.nihr.ac.uk]

. researchgate.net [researchgate.net]

. researchgate.net [researchgate.net]

. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

. Glucokinase and glucokinase activator - PMC [pmc.ncbi.nlm.nih.gov]

. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

°
(o] (0] ~ (o)) ()] EEN w N =

. sirlusgenomics.com [siriusgenomics.com]
¢ 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

 To cite this document: BenchChem. [The Discovery and Development of Globalagliatin
(LY2608204): A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b608716#discovery-and-development-history-of-
globalagliatin-ly2608204]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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